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Compound of Interest

Compound Name: NCATS-SM1441

Cat. No.: B12363791

This technical guide provides an in-depth overview of the discovery, synthesis, and
characterization of NCATS-SM1441, a novel and potent pyrazole-based inhibitor of lactate
dehydrogenase (LDH). Developed by the National Center for Advancing Translational Sciences
(NCATYS), this small molecule therapeutic agent targets the metabolic plasticity of cancer cells,
representing a promising approach in oncology research. This document is intended for
researchers, scientists, and drug development professionals interested in the core scientific
data and methodologies behind NCATS-SM1441.

Introduction

Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the
Warburg effect. This metabolic reprogramming leads to increased glucose uptake and lactate
production, even in the presence of oxygen. Lactate dehydrogenase (LDH) is a critical enzyme
in this pathway, catalyzing the interconversion of pyruvate and lactate. Inhibition of LDH
presents a compelling therapeutic strategy to disrupt cancer cell metabolism and proliferation.
NCATS-SM1441 emerged from a lead optimization campaign focused on a pyrazole-based
series of compounds, designed to exhibit potent and selective inhibition of LDH with favorable
pharmacokinetic properties.[1][2][3]

Discovery of NCATS-SM1441

The discovery of NCATS-SM1441 was the result of a comprehensive lead optimization effort
centered on a pyrazole-based chemical scaffold.[1][2] The development process utilized
structure-based design principles to enhance cellular potency, optimize in vitro drug-target
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residence times, and improve in vivo pharmacokinetic profiles.[1] This rigorous optimization
campaign led to the identification of NCATS-SM1440 and NCATS-SM1441 as first-in-class
inhibitors demonstrating significant LDH inhibition in vivo.[1]
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Caption: High-level workflow for the discovery of NCATS-SM1441.

Synthesis of NCATS-SM1441

NCATS-SM1441 is a member of a pyrazole-based series of compounds. While the specific,
detailed, step-by-step synthesis protocol for NCATS-SM1441 (compound 52 in the original
publication) is typically found in the supplementary information of the primary research article,
the general synthetic strategy involves the construction of the core pyrazole scaffold followed
by the introduction of various substituents to optimize for potency and pharmacokinetic
properties. The synthesis is a multi-step process rooted in established organic chemistry
principles for heterocyclic compounds.

Generalized Synthesis Workflow
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Caption: A generalized workflow for the synthesis of pyrazole-based LDH inhibitors like
NCATS-SM1441.

Quantitative Data Summary

The following tables summarize the key quantitative data for NCATS-SM1441, providing a clear
comparison of its biochemical and cellular activities, as well as its pharmacokinetic properties.
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Parameter Value Target(s) Reference(s)
IC50 40 nM LDH [4]
IC50 0.04 uM LDHA, LDHB

Table 1: Biochemical Activity of NCATS-SM1441.

] Route of
Parameter Value (CD-1 Mice) L . Reference(s)
Administration

Clearance (Cl) Not Reported Intravenous (1V) [1]
Half-life (T%%) Not Reported Intravenous (1V) [1]
Cmax Not Reported Intravenous (1V) [1]
AUClast Not Reported Intravenous (1V) [1]
Vss Not Reported Intravenous (1V) [1]
Bioavailability (F) Not Reported Not Applicable [1]

Table 2: Pharmacokinetic Profile of NCATS-SM1441 in CD1 Mice. (Note: Specific values were
not available in the public domain at the time of this writing).

Mechanism of Action and Signaling Pathway

NCATS-SM1441 exerts its anticancer effects by inhibiting lactate dehydrogenase (LDH), a
pivotal enzyme in the glycolytic pathway.[2][3] By blocking the conversion of pyruvate to lactate,
NCATS-SM1441 disrupts the regeneration of NAD+, which is essential for maintaining a high
glycolytic rate in cancer cells.[2] This inhibition leads to a decrease in ATP production, an
increase in oxidative stress, and ultimately, the induction of apoptosis.[2][5] The JNK signaling
pathway has been implicated in mediating the cell cycle arrest and apoptosis induced by LDH
inhibition.[5]

LDH Inhibition Signaling Pathway
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Caption: Signaling pathway illustrating the mechanism of action of NCATS-SM1441.

Experimental Protocols
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Detailed methodologies for key experiments are provided below.

Glycolysis Stress Test

The glycolysis stress test is a critical assay used to assess the impact of LDH inhibition on the
glycolytic flux of cancer cells. This experiment measures the extracellular acidification rate
(ECAR), a key indicator of lactate production.

Protocol:

o Cell Seeding: Seed cancer cells (e.g., A673 Ewing's sarcoma cells) in a Seahorse XF cell
culture microplate at an appropriate density and allow them to adhere overnight.

e Assay Medium: The following day, replace the culture medium with a bicarbonate-free, low-
glucose assay medium and incubate the cells in a non-CO2 incubator for one hour prior to
the assay.

o Compound Treatment: Treat the cells with NCATS-SM1441 or a vehicle control.

» Seahorse XF Analyzer: Place the cell culture microplate into a Seahorse XF Analyzer. The
instrument sequentially injects glucose, oligomycin (an ATP synthase inhibitor), and 2-
deoxyglucose (a glycolysis inhibitor) to measure basal glycolysis, glycolytic capacity, and
non-glycolytic acidification.

o Data Analysis: Analyze the ECAR measurements to determine the effect of NCATS-SM1441
on the glycolytic function of the cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement of a drug in a cellular
environment. The principle is based on the ligand-induced thermal stabilization of the target
protein.

Protocol:

e Cell Culture and Treatment: Culture the desired cells to a suitable confluence and treat them
with NCATS-SM1441 or a vehicle control for a specified duration.
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» Heat Shock: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension
and heat the samples to a range of temperatures for a defined period (e.g., 3 minutes).

o Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble
protein fraction from the precipitated, denatured proteins by centrifugation.

e Protein Detection: Analyze the amount of soluble LDH in the supernatant using Western
blotting or other quantitative protein detection methods.

» Data Analysis: Plot the amount of soluble LDH as a function of temperature. A shift in the
melting curve to a higher temperature in the presence of NCATS-SM1441 indicates target
engagement and stabilization.

Conclusion

NCATS-SM1441 is a potent and promising pyrazole-based inhibitor of lactate dehydrogenase
that has demonstrated significant preclinical activity. Its discovery through a rigorous, structure-
guided optimization process has yielded a valuable tool for studying cancer metabolism and a
potential lead compound for the development of novel anticancer therapeutics. The data and
protocols presented in this guide provide a comprehensive resource for researchers in the field
of drug discovery and oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [The Discovery and Synthesis of NCATS-SM1441: A
Potent Lactate Dehydrogenase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12363791#discovery-and-synthesis-of-ncats-
sm1441]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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